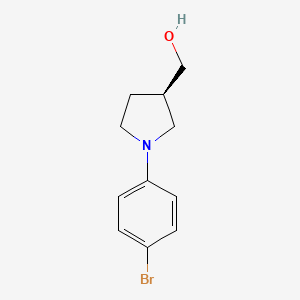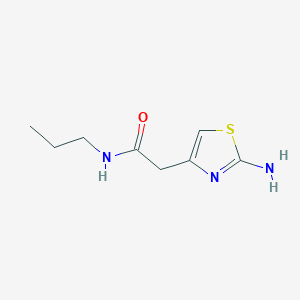
3-(4-Bromophenyl)-3-methyloxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is a chemical compound belonging to the class of oxolane derivatives. It contains a bromophenyl group and an oxolane ring. The compound’s molecular formula is C11H9BrO3, and its systematic name is (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one .
Molecular Structure Analysis
The compound’s molecular structure consists of an oxolane ring fused with a phenyl group bearing a bromine atom. The stereochemistry and conformational aspects play a crucial role in its properties and reactivity. Single-crystal X-ray diffraction (SCXRD) studies provide insights into the precise arrangement of atoms within the crystal lattice .
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is 122°C .
- NMR Spectroscopy : The 1H NMR spectrum provides information about the hydrogen atoms’ environment, aiding in structural confirmation .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione derivatives have been synthesized and demonstrated promising antifungal activities. For instance, 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione showed significant inhibitory activities against a broad spectrum of fungi, highlighting its potential as a novel fungicide (Cvetković et al., 2019).
Chemical Properties and Applications
- The compound has been included in the study of glycolic acid oxidase inhibitors, indicating its relevance in biochemical research (Rooney et al., 1983).
- Transition metal complexes of similar derivatives have been synthesized, characterized, and shown to exhibit moderate to excellent antimicrobial activity, suggesting applications in medicinal chemistry (Sampal et al., 2018).
- In the field of polymer science, derivatives have been used to create photoluminescent conjugated polymers, indicating potential applications in material science and electronics (Beyerlein & Tieke, 2000).
Photochemical and Structural Analysis
- The compound has been involved in studies of photochromic properties in asymmetric dihetarylethenes, showing applications in the development of materials with photo-responsive characteristics (Shepelenko et al., 2014).
Biological and Pharmaceutical Studies
- In pharmacology, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity, demonstrating potential in drug development (Obniska et al., 2012).
properties
IUPAC Name |
3-(4-bromophenyl)-3-methyloxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMENROMCGVAVJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-3-methyloxolane-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

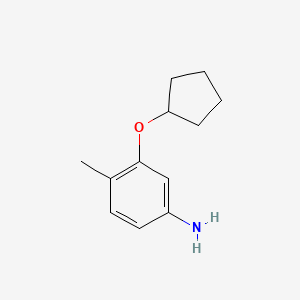
![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)
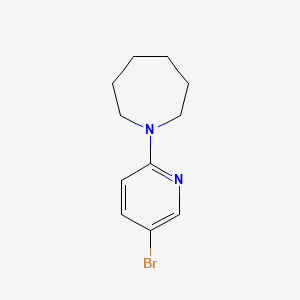
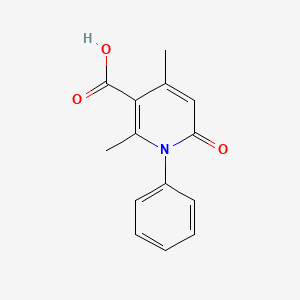
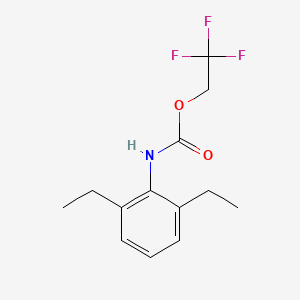
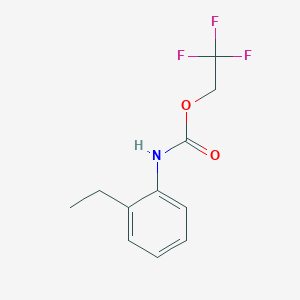
![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)
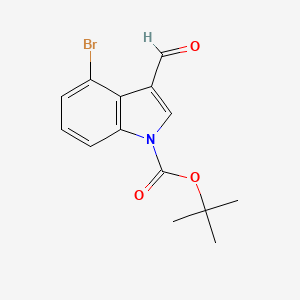
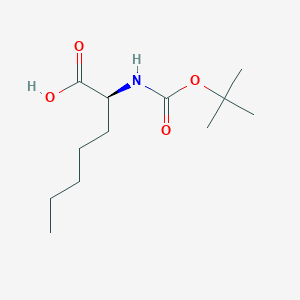
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)
